molecular formula C19H15N3O4S B2738262 (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-80-0

(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2738262
CAS RN: 865199-80-0
M. Wt: 381.41
InChI Key: JWLCJQBSXDKEIJ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The molecule also contains a methoxy group (-OCH3), an imino group (=NH), and a cyanobenzoyl group (C6H4CO-CN).


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds such as isothiazoles are produced by oxidation of enamine-thiones . Another related compound, 2-Aminobenzo[d]thiazol-4-ol, is synthesized by the reaction of 2-aminobenzothiazole with ethyl cyanoacetate .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole core would provide a bicyclic structure, with additional groups attached at various positions .

Scientific Research Applications

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives, closely related to the specified compound, were synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These inhibitors, including compounds with structural similarities to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate," have shown potent inhibitory effects on ALR2. This activity is significant for the potential development of novel drugs for treating diabetic complications, highlighting the compound's relevance in therapeutic research (Sher Ali et al., 2012).

Antimicrobial Activity

The antimicrobial activity of compounds derived from or structurally similar to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" has been studied, indicating moderate activity against bacterial and fungal species. This suggests potential applications in the development of new antimicrobial agents (H. M. Vinusha et al., 2015).

Anticancer Activity

Further research into thiazol-2-yl and benzothiazole derivatives has indicated potential anticancer activity. These studies suggest that modifying the core structure similar to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" could lead to the development of new anticancer agents, highlighting the compound's relevance in oncological research (D. Havrylyuk et al., 2010).

Synthesis and Catalysis

The synthesis of various compounds with structural similarities to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" has been explored, including applications in catalysis. These synthetic routes and catalytic processes are crucial for the development of new chemical entities, demonstrating the compound's significance in chemical synthesis and industrial applications (G. Grasa et al., 2002).

Pharmaceutical Intermediates

Compounds related to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" have been utilized as intermediates in the synthesis of pharmaceuticals, including antibiotics. This underscores the compound's utility in drug development, particularly in the synthesis of novel therapeutic agents (K. Tatsuta et al., 1994).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that similar compounds have shown antimicrobial and anticancer activities . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties.

properties

IUPAC Name

methyl 2-[2-(4-cyanobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-25-14-7-8-15-16(9-14)27-19(22(15)11-17(23)26-2)21-18(24)13-5-3-12(10-20)4-6-13/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLCJQBSXDKEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.